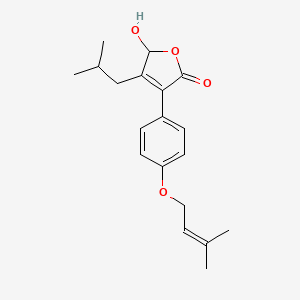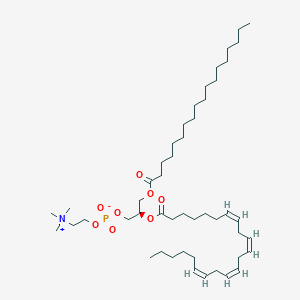
1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine
Descripción general
Descripción
1-Octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine is a complex phospholipid, notable for its intricate molecular structure that encompasses a variety of functional groups and bonds. This compound plays a crucial role in biological membranes, affecting membrane fluidity and participating in signaling pathways.
Synthesis Analysis
Synthesis of this compound involves esterification reactions where fatty acid moieties are attached to the glycerol backbone. A regioselective, stereoselective synthesis approach can be used for the incorporation of specific fatty acids at designated positions on the glycerol backbone, utilizing enzymes like lipoxygenase and lipase for selective oxidation and acylation steps (Baba et al., 1990).
Molecular Structure Analysis
Magic-angle spinning NMR studies reveal insights into the molecular organization within multibilayers formed by this phospholipid. The arrangement of its acyl chains and headgroup interactions significantly influences its physical state and biological functions. Details on chain orientation and headgroup spacing provide valuable information on how this phospholipid interacts within membranes and with other molecules (Halladay et al., 1990).
Chemical Reactions and Properties
The vinyl ether link at the sn-1 position of plasmalogens like 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine is susceptible to oxidative reactions. Oxidative products from the vinyl ether linkage and the polyunsaturated fatty acid at the sn-2 position have been studied, showing that oxidation can occur at both positions, leading to a variety of oxidized products (Berry & Murphy, 2005).
Physical Properties Analysis
The phase behavior and physical properties of phospholipids like this are crucial for their function in biological membranes. Differential scanning calorimetry (DSC) and other analytical techniques can be used to study the phase transitions, melting points, and the effect of unsaturation on membrane fluidity. These properties are affected by the fatty acid composition and the presence of double bonds, influencing the lipid's role in membrane dynamics and interactions with proteins (Negelmann et al., 1997).
Chemical Properties Analysis
The chemical reactivity of this phospholipid, including its interactions with enzymes like phospholipase A2, is fundamental to understanding its biological functions. Enzymatic hydrolysis can lead to the formation of lysophosphatidylcholine and free fatty acids, which are important signaling molecules. The acyl chain composition significantly affects the substrate specificity and reaction rate of these enzymatic processes (Kiu et al., 1987).
Aplicaciones Científicas De Investigación
Phospholipid Analysis and Characterization
Studies have utilized high-performance liquid chromatography and fast atom bombardment mass spectrometry to analyze unusual phospholipid molecular species, including variants similar to 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine. This approach enables the identification of molecular weights, branching, and double bonds in the fatty acyl chains of intact phospholipid molecules (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
NMR Studies for Molecular Organization
Magic-angle spinning 1H and 13C nuclear magnetic resonance (NMR) have been employed to study aqueous dispersions of mixed-chain phospholipids, which can form interdigitated multibilayers. These studies reveal insights into the molecular organization and behavior of phospholipid mixtures (Halladay, Stark, Ali, & Bittman, 1990).
Critical Micellar Concentration Determination
Research has been conducted to determine the critical micellar concentration of phosphocholine compounds, including those structurally related to 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine. This is essential for understanding their behavior in biological studies, as they often exist as monomolecular species in such contexts (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Phospholipid Synthesis and Modification
Research also involves the synthesis and modification of phospholipids, including variants of 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine. This synthesis is critical for creating specific molecules for research and therapeutic purposes (Baba, Yoneda, Tahara, Iwasa, Kaneko, & Matsuo, 1990).
Biological and Physiological Studies
Extensive studies have been done on the biological and physiological effects of similar phosphocholine derivatives, exploring their role in cell signaling, lipid metabolism, and potential therapeutic applications (Potier, Chantôme, Joulin, Girault, Roger, Besson, Jourdan, Leguennec, Bougnoux, & Vandier, 2011).
Membrane Behavior and Properties
Research on the membrane behavior of phospholipids, including variants structurally related to 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine, has revealed their influence on membrane properties, phase behavior, and interaction with other lipids (Dumaual, Jenski, & Stillwell, 2000).
Mecanismo De Acción
Propiedades
IUPAC Name |
[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H88NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,46H,6-13,15,17-19,21,23,26-28,30,32-45H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGUCXCTZMPTR-UVGACIQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H88NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/22:4(7Z,10Z,13Z,16Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine in the study of cuprizone-induced demyelination?
A: The research paper identifies 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine as one of the significantly altered metabolites in the corpus callosum of mice following cuprizone-induced demyelination. [] The study found that this particular phosphatidylcholine was significantly increased in the cuprizone-treated group compared to the control group. [] This suggests a potential link between 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine and the demyelination process, although further research is needed to elucidate the specific mechanisms involved.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



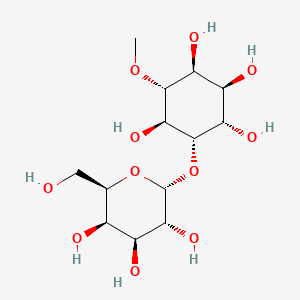

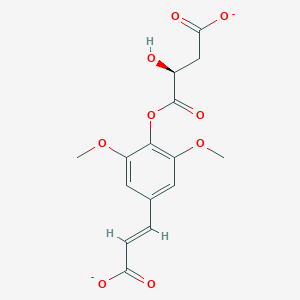
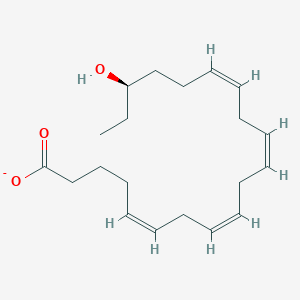
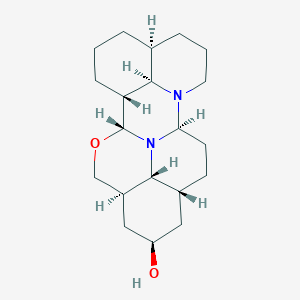

![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265074.png)
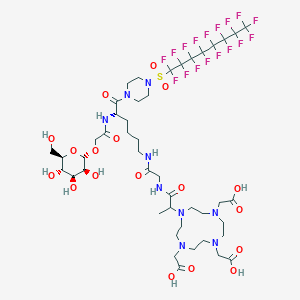
![(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(allylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1265077.png)
![[(1R,10S,12R,13E,16S)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1265079.png)
![(2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B1265081.png)
